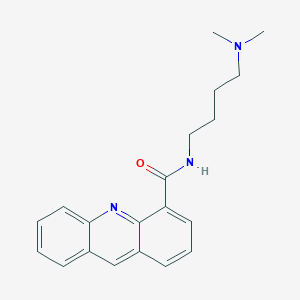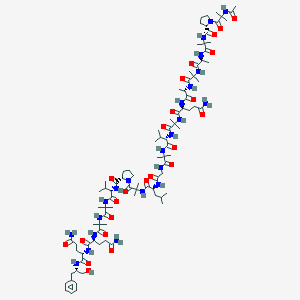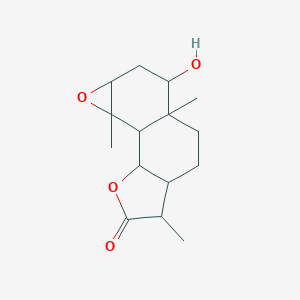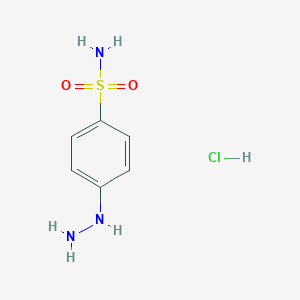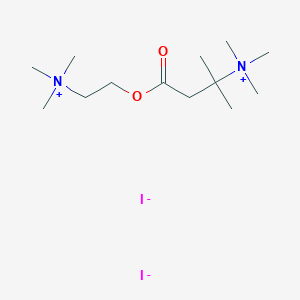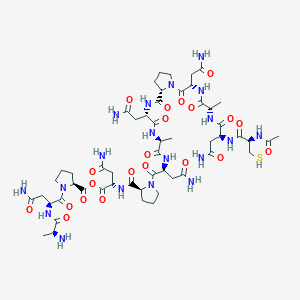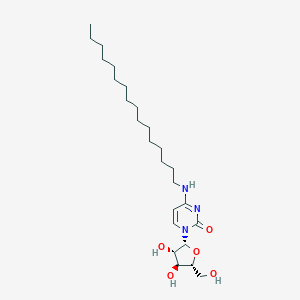
N(4)-Hexadecyl-1-arabinofuranosylcytosine
Descripción general
Descripción
N(4)-Hexadecyl-1-arabinofuranosylcytosine, also known as C16-ara-C, is a nucleoside analogue that has been extensively studied for its potential use in cancer therapy. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific investigations. In
Aplicaciones Científicas De Investigación
N(4)-Hexadecyl-1-arabinofuranosylcytosine has been extensively studied for its potential use in cancer therapy. This compound has been shown to inhibit the growth of a wide variety of cancer cells, including leukemia, breast cancer, and lung cancer cells. Additionally, N(4)-Hexadecyl-1-arabinofuranosylcytosine has been investigated for its potential use in viral infections, such as HIV and hepatitis B.
Mecanismo De Acción
The mechanism of action of N(4)-Hexadecyl-1-arabinofuranosylcytosine involves its incorporation into DNA during replication. This incorporation results in the termination of DNA synthesis, ultimately leading to cell death. Additionally, N(4)-Hexadecyl-1-arabinofuranosylcytosine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N(4)-Hexadecyl-1-arabinofuranosylcytosine has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication. Additionally, N(4)-Hexadecyl-1-arabinofuranosylcytosine has been shown to induce the production of reactive oxygen species, which can lead to DNA damage and ultimately cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N(4)-Hexadecyl-1-arabinofuranosylcytosine in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide variety of cancer cell lines, making it a useful tool for investigating the mechanisms of cancer growth and development. However, one limitation of using N(4)-Hexadecyl-1-arabinofuranosylcytosine is its potential toxicity. This compound has been shown to be toxic to normal cells at high concentrations, making it difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for the study of N(4)-Hexadecyl-1-arabinofuranosylcytosine. One area of investigation is the development of more effective delivery methods for this compound. Additionally, researchers are exploring the use of N(4)-Hexadecyl-1-arabinofuranosylcytosine in combination with other anti-cancer agents, with the goal of increasing its potency and reducing toxicity. Finally, there is ongoing research into the mechanisms of action of N(4)-Hexadecyl-1-arabinofuranosylcytosine, with the goal of identifying new targets for cancer therapy.
Propiedades
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hexadecylamino)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-21-16-18-28(25(32)27-21)24-23(31)22(30)20(19-29)33-24/h16,18,20,22-24,29-31H,2-15,17,19H2,1H3,(H,26,27,32)/t20-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWMBYUZXIZENX-CAUSLRQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908376 | |
| Record name | 4-(Hexadecylimino)-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(4)-Hexadecyl-1-arabinofuranosylcytosine | |
CAS RN |
103426-87-5 | |
| Record name | N(4)-Hexadecyl-1-arabinofuranosylcytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Hexadecylimino)-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



